N-(2-aminoethyl)-4-methoxybenzamide

Vue d'ensemble

Description

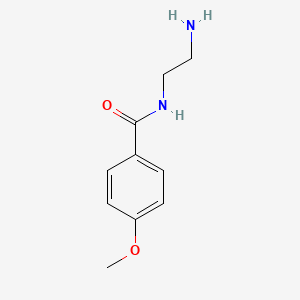

N-(2-aminoethyl)-4-methoxybenzamide is an organic compound that features a benzamide structure with an aminoethyl group and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol. The process can be summarized as follows:

Esterification: 4-methoxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Amidation: The methyl ester is then reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of imines or oximes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-aminoethyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: It can be used in the production of polymers and other materials with specific functional properties.

Mécanisme D'action

The mechanism of action of N-(2-aminoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in material science.

N-(2-aminoethyl)-glycine: A component of peptide nucleic acids, used in genetic research.

N-(2-aminoethyl)-acrylamide: Used in polymer chemistry for the synthesis of polyacrylamide-based materials.

Uniqueness: N-(2-aminoethyl)-4-methoxybenzamide is unique due to the presence of both an aminoethyl group and a methoxy group on the benzene ring

Activité Biologique

N-(2-aminoethyl)-4-methoxybenzamide (commonly referred to as 4-MBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 194.23 g/mol

- SMILES Notation :

COC1=CC=C(C=C1)NCCN

The compound features a methoxy group attached to a benzamide backbone, which is crucial for its biological activity.

- Enzyme Interaction : Research indicates that 4-MBA interacts with various biological targets, particularly enzymes involved in drug metabolism. For instance, it exhibits moderate inhibition of CYP3A4, a key enzyme in the liver responsible for metabolizing many drugs, with an IC50 value of 0.074 μM.

- Antiparasitic Activity : The compound has demonstrated significant efficacy against parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of sleeping sickness. Its ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system infections.

- Antimicrobial Properties : In studies involving animal models, 4-MBA has shown promising results in reducing bacterial loads in infections such as shigellosis. In a rabbit model, treatment led to a significant reduction in bacterial count and clinical recovery in infected subjects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of this compound against T. brucei in vitro and in vivo. The results indicated that the compound significantly inhibited parasite growth at low concentrations, suggesting its potential as a therapeutic agent for treating African sleeping sickness.

Case Study 2: Antimicrobial Activity

In an experimental setup involving rabbits infected with Shigella, administration of this compound resulted in a marked decrease in bacterial load over four days. The treatment groups exhibited improved clinical outcomes compared to controls, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group; benzamide structure | Moderate antiparasitic activity |

| N-(2-aminoethyl)-4-benzyloxy-2-methoxybenzamide | Additional benzyloxy group | Potent against T. brucei |

| N-benzyl-4-methoxybenzamide | Simpler structure; no aminoethyl side chain | Variable activity |

This comparative analysis underscores the unique structural attributes and biological potential of this compound within its class of compounds.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDTXHHGMXWCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402844 | |

| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65136-87-0 | |

| Record name | N-(2-aminoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.